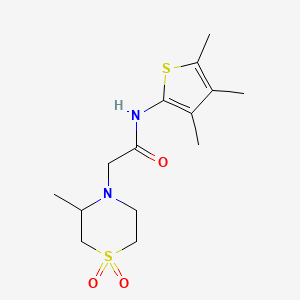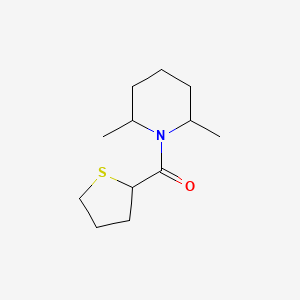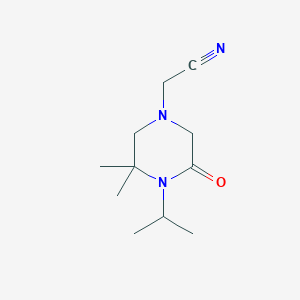![molecular formula C12H18N2O2S B7586457 N-[(4-hydroxythian-4-yl)methyl]-1-methylpyrrole-2-carboxamide](/img/structure/B7586457.png)
N-[(4-hydroxythian-4-yl)methyl]-1-methylpyrrole-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(4-hydroxythian-4-yl)methyl]-1-methylpyrrole-2-carboxamide, also known as HTMC, is a chemical compound that has attracted significant attention in scientific research due to its potential applications in the field of medicine. HTMC is a synthetic compound that was first synthesized in 2010 by a team of chemists led by Professor Koji Nakanishi at Columbia University. Since then, HTMC has been extensively studied for its potential therapeutic properties.
Wirkmechanismus
The exact mechanism of action of N-[(4-hydroxythian-4-yl)methyl]-1-methylpyrrole-2-carboxamide is not fully understood, but it is believed to act through multiple pathways. N-[(4-hydroxythian-4-yl)methyl]-1-methylpyrrole-2-carboxamide has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a key role in regulating cellular energy metabolism. N-[(4-hydroxythian-4-yl)methyl]-1-methylpyrrole-2-carboxamide has also been found to inhibit the mTOR pathway, which is involved in cell growth and proliferation. Additionally, N-[(4-hydroxythian-4-yl)methyl]-1-methylpyrrole-2-carboxamide has been shown to activate the Nrf2 pathway, which plays a role in antioxidant defense and cellular stress response.
Biochemical and Physiological Effects:
N-[(4-hydroxythian-4-yl)methyl]-1-methylpyrrole-2-carboxamide has been found to have several biochemical and physiological effects. In vitro studies have shown that N-[(4-hydroxythian-4-yl)methyl]-1-methylpyrrole-2-carboxamide can induce apoptosis and inhibit cell proliferation in cancer cells. N-[(4-hydroxythian-4-yl)methyl]-1-methylpyrrole-2-carboxamide has also been found to have neuroprotective effects by reducing oxidative stress and inflammation. In cardiovascular diseases, N-[(4-hydroxythian-4-yl)methyl]-1-methylpyrrole-2-carboxamide has been shown to have vasodilatory effects and improve endothelial function.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-[(4-hydroxythian-4-yl)methyl]-1-methylpyrrole-2-carboxamide in lab experiments is that it is a synthetic compound, which allows for precise control over its chemical structure and purity. N-[(4-hydroxythian-4-yl)methyl]-1-methylpyrrole-2-carboxamide also has a relatively simple synthesis method, which makes it easier to produce in large quantities. However, one limitation of using N-[(4-hydroxythian-4-yl)methyl]-1-methylpyrrole-2-carboxamide in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in different experimental settings.
Zukünftige Richtungen
There are several future directions for research on N-[(4-hydroxythian-4-yl)methyl]-1-methylpyrrole-2-carboxamide. One area of interest is the development of N-[(4-hydroxythian-4-yl)methyl]-1-methylpyrrole-2-carboxamide derivatives with improved pharmacological properties. Another area of interest is the investigation of N-[(4-hydroxythian-4-yl)methyl]-1-methylpyrrole-2-carboxamide's effects on different types of cancer cells and its potential use in combination with other cancer therapies. Additionally, further studies are needed to elucidate the exact mechanism of action of N-[(4-hydroxythian-4-yl)methyl]-1-methylpyrrole-2-carboxamide and its effects on different physiological systems.
Synthesemethoden
N-[(4-hydroxythian-4-yl)methyl]-1-methylpyrrole-2-carboxamide can be synthesized using a multi-step process that involves the reaction of various chemical reagents. The first step involves the reaction of 2-methylpyrrole with N-Boc-protected 4-hydroxythian-4-ylmethylamine to yield the corresponding Boc-protected amine. This intermediate is then subjected to deprotection and acylation to yield the final product, N-[(4-hydroxythian-4-yl)methyl]-1-methylpyrrole-2-carboxamide.
Wissenschaftliche Forschungsanwendungen
N-[(4-hydroxythian-4-yl)methyl]-1-methylpyrrole-2-carboxamide has been found to have potential therapeutic applications in several areas of medicine, including cancer treatment, neurodegenerative diseases, and cardiovascular diseases. In cancer treatment, N-[(4-hydroxythian-4-yl)methyl]-1-methylpyrrole-2-carboxamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In neurodegenerative diseases, N-[(4-hydroxythian-4-yl)methyl]-1-methylpyrrole-2-carboxamide has been found to have neuroprotective effects by reducing oxidative stress and inflammation. In cardiovascular diseases, N-[(4-hydroxythian-4-yl)methyl]-1-methylpyrrole-2-carboxamide has been shown to have vasodilatory effects and improve endothelial function.
Eigenschaften
IUPAC Name |
N-[(4-hydroxythian-4-yl)methyl]-1-methylpyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2S/c1-14-6-2-3-10(14)11(15)13-9-12(16)4-7-17-8-5-12/h2-3,6,16H,4-5,7-9H2,1H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYPMKFGQYLXIDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(=O)NCC2(CCSCC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-hydroxythian-4-yl)methyl]-1-methylpyrrole-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(4,5-Dimethyl-1,2,4-triazol-3-yl)methyl]-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b]pyridine](/img/structure/B7586381.png)

![1-[1-(3-Methylphenyl)ethyl]-4-methylsulfonylpiperazine](/img/structure/B7586409.png)

![N-[(4-pyridin-3-ylphenyl)methyl]morpholine-4-carboxamide](/img/structure/B7586425.png)

![N-[(4-hydroxyoxan-4-yl)methyl]-5-(2-methylpropyl)-1H-pyrazole-3-carboxamide](/img/structure/B7586433.png)
![5-cyclopropyl-N-[1-(4-pyrazol-1-ylphenyl)ethyl]-1,2-oxazole-3-carboxamide](/img/structure/B7586443.png)
![Imidazo[1,2-a]pyrazin-8-yl-(2-propan-2-ylthiomorpholin-4-yl)methanone](/img/structure/B7586449.png)

![3,4-difluoro-N-[(4-hydroxythian-4-yl)methyl]benzamide](/img/structure/B7586453.png)


![3-[[4-[(4-Fluorophenyl)methyl]piperazin-1-yl]sulfonylmethyl]-1,2-oxazole](/img/structure/B7586485.png)